molecular formula C17H14ClN3O3 B11323570 3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11323570
M. Wt: 343.8 g/mol
InChI Key: BGULJHMZIDOFLS-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound with the molecular formula C15H14ClNO2 This compound is notable for its unique structure, which includes a benzamide core substituted with a chloro group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of anhydrous conditions and inert atmospheres can be crucial to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification steps, such as recrystallization or chromatography, are also scaled up to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide apart is its oxadiazole ring, which imparts unique chemical properties and potential biological activities. This structural feature is not present in many similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H14ClN3O3/c1-10-8-11(6-7-14(10)23-2)15-16(21-24-20-15)19-17(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22)

InChI Key

BGULJHMZIDOFLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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